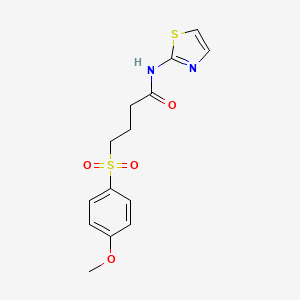

4-((4-methoxyphenyl)sulfonyl)-N-(thiazol-2-yl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

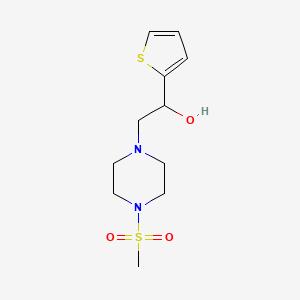

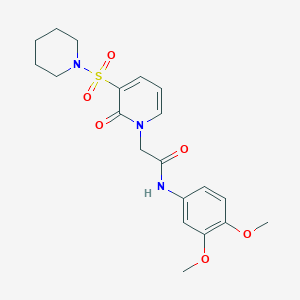

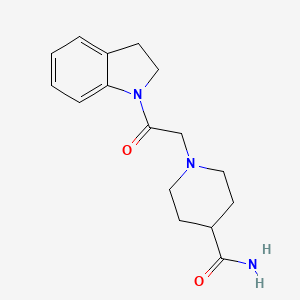

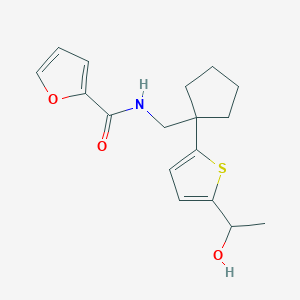

The compound “4-((4-methoxyphenyl)sulfonyl)-N-(thiazol-2-yl)butanamide” is a complex organic molecule that contains several functional groups. It has a methoxyphenyl group, a sulfonyl group, a thiazolyl group, and a butanamide group .

Synthesis Analysis

While the exact synthesis of this compound isn’t available, it might involve several steps including the formation of the thiazole ring, the introduction of the methoxyphenyl group, and the attachment of the butanamide group . The synthesis could potentially involve techniques such as Suzuki coupling or Grignard addition .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the thiazole ring. The exact structure would need to be confirmed using techniques such as NMR spectroscopy .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the sulfonyl group might make the compound susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility, and stability .Scientific Research Applications

Synthesis and Anticonvulsant Activity

Derivatives of the compound, especially those incorporating a sulfonamide thiazole moiety, have been synthesized and tested for their anticonvulsant activities. Certain compounds demonstrated significant protective effects against induced convulsions, highlighting their potential as anticonvulsant agents. The specific derivative "4-(6-Amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)benzenesulfonamide" showed notable anticonvulsive effects, suggesting a promising avenue for further pharmaceutical development (Farag et al., 2012).

Photodynamic Therapy for Cancer Treatment

Another application involves a new zinc phthalocyanine derivative, substituted with benzenesulfonamide groups containing Schiff base, which exhibits high singlet oxygen quantum yield. These properties are crucial for photodynamic therapy (PDT), a treatment modality for cancer. This derivative demonstrates potential as a Type II photosensitizer for cancer treatment, thanks to its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Molecular Electronics

The compound and its related structures serve as key building blocks in the synthesis of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires for molecular electronics. These materials are vital for the development of molecular wires, which are integral components in the fabrication of molecular electronic devices (Stuhr-Hansen et al., 2005).

Proton Exchange Membranes

A novel sulfonated side-chain grafting unit containing the compound has been synthesized for use in proton exchange membranes (PEMs) for fuel cell applications. These comb-shaped sulfonated polymers exhibit high proton conductivity, making them excellent materials for PEM fuel cells, which are critical for sustainable energy technologies (Kim, Robertson, & Guiver, 2008).

Nonlinear Optical Materials

Derivatives containing the azo sulfonamide chromophores have been explored for their applications in nonlinear optical (NLO) materials. These materials are significant for their use in optical data storage, photonic switching, and electro-optic modulation, which are essential for advanced optical and photonic technologies (Kucharski et al., 2010).

Future Directions

properties

IUPAC Name |

4-(4-methoxyphenyl)sulfonyl-N-(1,3-thiazol-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S2/c1-20-11-4-6-12(7-5-11)22(18,19)10-2-3-13(17)16-14-15-8-9-21-14/h4-9H,2-3,10H2,1H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXUGQESQMGGADY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-methoxyphenyl)sulfonyl)-N-(thiazol-2-yl)butanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Methoxyazetidin-1-yl)benzo[d]thiazole](/img/structure/B2839586.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}benzamide](/img/structure/B2839589.png)

![3-(4-methoxyphenyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2839591.png)

![ethyl 2,4-dimethyl-5-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetyl)-1H-pyrrole-3-carboxylate](/img/structure/B2839600.png)

![benzyl N-{2-oxo-2-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]ethyl}carbamate](/img/structure/B2839606.png)